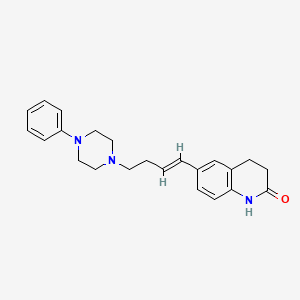

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril

Description

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a complex organic compound that features a piperazine ring, a phenyl group, and a butenyl chain attached to a dihydrocarbostyril core

Properties

CAS No. |

80834-58-8 |

|---|---|

Molecular Formula |

C23H27N3O |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

6-[(E)-4-(4-phenylpiperazin-1-yl)but-1-enyl]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C23H27N3O/c27-23-12-10-20-18-19(9-11-22(20)24-23)6-4-5-13-25-14-16-26(17-15-25)21-7-2-1-3-8-21/h1-4,6-9,11,18H,5,10,12-17H2,(H,24,27)/b6-4+ |

InChI Key |

LMCXNHCNKDRPES-GQCTYLIASA-N |

Isomeric SMILES |

C1CC(=O)NC2=C1C=C(C=C2)/C=C/CCN3CCN(CC3)C4=CC=CC=C4 |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C=CCCN3CCN(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril typically involves the coupling of a phenyl piperazine derivative with a butenyl-substituted dihydrocarbostyril. The reaction conditions often require a polar aprotic solvent and a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen substituents.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril exhibit significant antidepressant properties. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of depression.

Anticancer Potential

Studies have highlighted the anticancer potential of derivatives of this compound. Specifically, the inhibition of pathways such as the Sonic Hedgehog signaling pathway has been linked to its structure. This pathway is often dysregulated in various cancers, including basal cell carcinoma and medulloblastoma .

Antipsychotic Effects

The compound's structural similarity to known antipsychotic agents suggests that it may possess antipsychotic properties. Research into piperazine derivatives has shown efficacy in treating schizophrenia and other psychotic disorders by modulating dopaminergic activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and phenyl group can interact with specific binding sites, while the butenyl chain and dihydrocarbostyril core may influence the compound’s overall conformation and reactivity . These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds share the phenyl piperazine moiety and have shown antibacterial and anticancer activities.

N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)Propanamides: These compounds also feature the phenyl piperazine structure and have been studied for their enzyme inhibitory properties.

Uniqueness

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is unique due to its specific combination of functional groups and structural features. The presence of the butenyl chain and dihydrocarbostyril core distinguishes it from other phenyl piperazine derivatives, potentially leading to different biological activities and applications.

Biological Activity

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.

Antidepressant Properties

Research indicates that compounds similar to 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril exhibit antidepressant-like effects. A study highlighted the relevance of the piperazine group in enhancing serotonin receptor binding, which is crucial for mood regulation. The compound's ability to modulate serotonin levels suggests potential applications in treating depression and anxiety disorders .

Anticancer Activity

Preliminary studies have shown that the compound may possess anticancer properties. A related class of compounds has demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis in cancer cells .

Neuroprotective Effects

There is evidence suggesting that derivatives of this compound may offer neuroprotective benefits. These effects are attributed to the compound's ability to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is essential for optimizing its biological activity. Key findings include:

- Piperazine Moiety : The presence of the piperazine ring enhances binding affinity to neurotransmitter receptors.

- Substituent Effects : Variations in the butenyl chain length and substitution patterns significantly affect the compound's potency and selectivity towards specific biological targets .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.